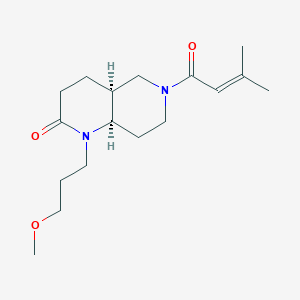![molecular formula C18H25N5O3 B5313181 N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide](/img/structure/B5313181.png)
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide, also known as ETP-46321, is a small molecule inhibitor that targets the protein tyrosine kinase 2 (TYK2). TYK2 is a member of the Janus kinase (JAK) family of enzymes that play a crucial role in the signaling pathways of cytokines and growth factors. ETP-46321 has shown potential as a therapeutic agent in the treatment of autoimmune diseases and cancer.
作用機序
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide works by selectively inhibiting the activity of TYK2, which is involved in the signaling pathways of cytokines such as interleukin-12 (IL-12) and interferon-alpha (IFN-α). By inhibiting TYK2, N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines. This results in a shift towards an anti-inflammatory state, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IFN-α, and tumor necrosis factor-alpha (TNF-α) in preclinical models. It has also been shown to promote the production of anti-inflammatory cytokines such as IL-10. In addition, N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide has been shown to reduce the activation of immune cells such as T cells and dendritic cells, which play a crucial role in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One of the advantages of using N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide in lab experiments is its specificity for TYK2. This allows for the selective inhibition of TYK2 without affecting other members of the JAK family of enzymes. However, one of the limitations of using N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide. One direction is to further investigate its potential as a therapeutic agent in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Another direction is to explore its potential in the treatment of other autoimmune diseases such as multiple sclerosis and lupus. Additionally, further research is needed to optimize the pharmacokinetic and pharmacodynamic properties of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide to improve its efficacy and safety in vivo.
合成法
The synthesis of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the coupling of 2,3-dimethoxybenzoic acid with 2-(ethylamino)-6-methyl-4-pyrimidinamine in the presence of a coupling agent. The resulting intermediate is then further modified to obtain the final product. The synthesis of N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide has been described in detail in a research article published in the Journal of Medicinal Chemistry.
科学的研究の応用
N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide has been extensively studied in preclinical models of autoimmune diseases such as rheumatoid arthritis and psoriasis. In a mouse model of rheumatoid arthritis, N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide was shown to reduce disease severity and joint inflammation. In a mouse model of psoriasis, N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide was shown to improve skin inflammation and reduce the production of pro-inflammatory cytokines. These findings suggest that N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,3-dimethoxybenzamide has potential as a therapeutic agent in the treatment of autoimmune diseases.
特性
IUPAC Name |
N-[2-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]ethyl]-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-5-19-18-22-12(2)11-15(23-18)20-9-10-21-17(24)13-7-6-8-14(25-3)16(13)26-4/h6-8,11H,5,9-10H2,1-4H3,(H,21,24)(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQJKUKZDCHGCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NCCNC(=O)C2=C(C(=CC=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5313123.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5313129.png)
![ethyl 5-methyl-2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5313147.png)

![2-[2-(2-methoxyphenyl)vinyl]-5-(4-morpholinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5313154.png)
![N-(2-hydroxybutyl)-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5313157.png)
![3'-cyano-5-[(cyclopropylamino)sulfonyl]biphenyl-3-carboxylic acid](/img/structure/B5313165.png)
![2-(3-chlorophenyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5313166.png)
![N-[(2-azocan-1-ylpyridin-3-yl)methyl]-2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B5313173.png)
![4-{[3-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5313192.png)
![4-chloro-1-methyl-3-[1-(2-morpholin-4-ylethyl)-1H-imidazol-2-yl]-1H-indazole](/img/structure/B5313193.png)
![2-butyl-5-imino-6-{4-[(4-nitrobenzyl)oxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5313201.png)
![2-(2-{3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}-2-oxoethoxy)phenol](/img/structure/B5313209.png)